molecular formula C15H9ClF3N5O2 B2922301 N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396714-93-4

N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2922301
CAS No.: 1396714-93-4
M. Wt: 383.72
InChI Key: GSAZYAFOVJDCCW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H9ClF3N5O2 and its molecular weight is 383.72. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H12_{12}ClF3_3N4_4O2_2
  • Molecular Weight : 432.783 g/mol
  • LogP : 5.41040 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 83.010 Ų

Biological Activity Overview

Research indicates that compounds with a tetrazole structure exhibit various biological activities, including antiallergic and anticancer properties. The biological activity of this compound can be summarized as follows:

Antiallergic Activity

A study established a correlation between the structure of tetrazole derivatives and their antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. The compound was evaluated alongside other derivatives, revealing significant antiallergic properties, with certain derivatives showing ID50 values significantly lower than standard treatments like disodium cromoglycate (DSCG) .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been investigated. Compounds similar to this compound demonstrated promising results against various cancer cell lines. The presence of specific substituents on the phenyl rings contributed to enhanced cytotoxicity, as indicated by IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR analysis for tetrazole derivatives indicates that:

  • Electron-withdrawing groups such as trifluoromethyl enhance activity.
  • The hydroxyl group at the 5-position of the phenyl ring plays a crucial role in modulating biological effects.
  • The tetrazole moiety is essential for maintaining activity across various assays.

Case Studies

  • Antiallergic Evaluation : In a study involving multiple tetrazole derivatives, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide exhibited an ID50 value of 0.16 mg/kg when administered orally, indicating potent antiallergic properties compared to other tested compounds .
  • Antitumor Activity : A series of synthesized tetrazoles were tested against human cancer cell lines, showing significant cytotoxic effects. One derivative demonstrated an IC50 value less than that of doxorubicin, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O2/c16-9-3-6-12(25)11(7-9)20-14(26)13-21-23-24(22-13)10-4-1-8(2-5-10)15(17,18)19/h1-7,25H,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAZYAFOVJDCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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